![molecular formula C13H15NO2 B2884114 N-[[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide CAS No. 2361639-28-1](/img/structure/B2884114.png)
N-[[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide
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Overview
Description
The compound “N-[[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. The (2R,3S) notation indicates the stereochemistry of the molecule, referring to the spatial arrangement of the atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves the formation of the benzofuran ring, possibly through a cyclization reaction, followed by various functional group interconversions .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the benzofuran ring and multiple chiral centers, as indicated by the (2R,3S) notation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzofuran ring and the amide functional group. The benzofuran ring is aromatic and thus relatively stable, but it can undergo electrophilic aromatic substitution reactions. The amide group can participate in various reactions, including hydrolysis and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran ring could contribute to its aromaticity and stability .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-13(15)14-8-12-9(2)10-6-4-5-7-11(10)16-12/h3-7,9,12H,1,8H2,2H3,(H,14,15)/t9-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMYTHHTGMYSBN-CABZTGNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C12)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](OC2=CC=CC=C12)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide |
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